Elubrixin
Overview
Description
Elubrixin, also known as SB-656933, is a small molecule that has been used in trials studying the treatment of Cystic Fibrosis, Colitis, Ulcerative, and Chronic Obstructive Pulmonary Disease (COPD) . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
Elubrixin has a molecular formula of C17H17Cl2FN4O4S . Its average mass is 463.31 Da and its monoisotopic mass is 462.033173 Da . The structure of Elubrixin includes a 1,4-diazinane ring, a 1-hydroxy-4-unsubstituted benzenoid, a 3-chlorophenol, a 3-halophenol, and an amine .Scientific Research Applications
DNA-Encoded Library Technology
Elubrixin's relevance in the field of DNA-encoded library technology (ELT) is evident. ELT is extensively utilized in pharmaceutical, biotechnological, and academic research for hit identification and target validation. Elubrixin's role could be significant in exploring greater chemical spaces and accessing challenging chemotypes such as configurationally constrained macrocycles, which are crucial in medicinal chemistry and drug discovery (Lu et al., 2017).
Biomaterials and Tissue Engineering
Elubrixin has applications in the creation of biomaterials, particularly in tissue engineering. The extraordinary properties of structural proteins like elastin, which elubrixin mimics or enhances, include elasticity, self-assembly, long-term stability, and biological activity. Elubrixin can be incorporated into various forms such as insoluble fibers, hydrolysed soluble forms, and recombinant forms, which opens up possibilities for applications in tissue regeneration and repair in various medical fields (Daamen et al., 2007).
Drug Delivery Systems
In drug delivery, elubrixin's potential is explored through elastin-like polypeptides (ELPs). These ELPs, which elubrixin can influence or be a part of, are used to create drug-releasing systems responsive to external stimuli, such as temperature changes. This property allows for targeted drug delivery to specific sites like tumor tissues, thereby reducing systemic side effects and improving the efficacy of drugs like doxorubicin (Ryu & Raucher, 2017).
Thermally Responsive Polymers
Elubrixin is also significant in the development of thermally responsive polymers. These polymers, often used in conjunction with elastin-like polypeptides, can respond to changes in temperature, which is particularly useful in targeting andtreating solid tumors. By exploiting the thermally responsive nature of these polymers, it's possible to enhance the localization of therapeutic agents like radionuclides or chemotherapeutic drugs in tumor tissues, thereby improving the efficacy of cancer treatment strategies (Chilkoti et al., 2002).
Stimulus Responsive Biomaterials
Further expanding on its biomedical applications, elubrixin plays a role in the development of stimulus-responsive biomaterials. Elastin-like polypeptides, influenced by elubrixin, can assemble into nanostructures in response to environmental triggers. This feature is particularly useful in drug delivery and tissue engineering, where precise control over the deployment of therapeutic agents or the structuring of tissue scaffolds is essential (Chilkoti et al., 2006).
properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYFEGTYCUQBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218962 | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elubrixin | |
CAS RN |
688763-64-6 | |
Record name | Elubrixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elubrixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 688763-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELUBRIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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